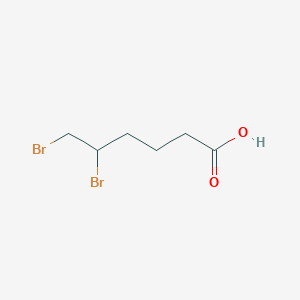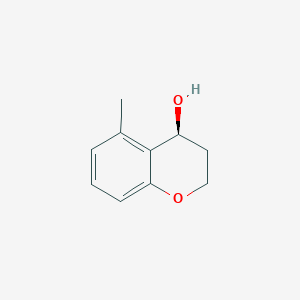
(S)-5-Methylchroman-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methylchroman-4-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-(4-methylphenyl)ethanol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the chroman ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of chiral catalysts can enhance the enantioselectivity of the synthesis, producing the desired (S)-enantiomer with high optical purity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-5-Methylchroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form the corresponding ketone.
Reduction: The chroman ring can be reduced to form dihydrochroman derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 5-Methylchroman-4-one.
Reduction: Formation of 5-Methyl-2,3-dihydrochroman.
Substitution: Introduction of various substituents on the benzene ring, depending on the electrophile used.
Applications De Recherche Scientifique
(S)-5-Methylchroman-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antioxidant properties, which can protect cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurodegenerative diseases and cardiovascular disorders.
Industry: It is used in the formulation of cosmetics and personal care products due to its antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of (S)-5-Methylchroman-4-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 4-position can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: The compound can inhibit enzymes involved in the production of reactive oxygen species (ROS), further enhancing its antioxidant effects.
Signal Transduction: It may modulate signaling pathways related to inflammation and cell survival, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Chromanol: Similar structure but lacks the methyl group at the 5-position.
Tocopherol (Vitamin E): A well-known antioxidant with a chroman ring structure but with a longer aliphatic side chain.
Flavonoids: A class of compounds with similar antioxidant properties but with different ring structures.
Uniqueness: (S)-5-Methylchroman-4-ol is unique due to its specific substitution pattern and chiral nature, which can influence its biological activity and interactions with molecular targets. Its relatively simple structure compared to more complex antioxidants like tocopherol makes it an attractive candidate for various applications.
Propriétés
Numéro CAS |
197908-43-3 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(4S)-5-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8,11H,5-6H2,1H3/t8-/m0/s1 |
Clé InChI |
KYCJPMMFWPHVRX-QMMMGPOBSA-N |
SMILES isomérique |
CC1=C2[C@H](CCOC2=CC=C1)O |
SMILES canonique |
CC1=C2C(CCOC2=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13892200.png)
![tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride](/img/structure/B13892206.png)
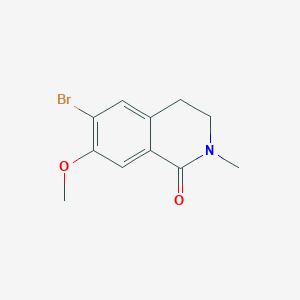
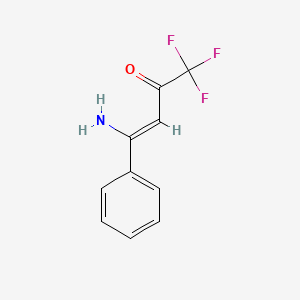
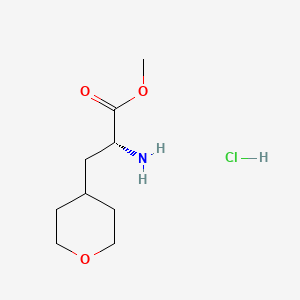
![4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13892234.png)
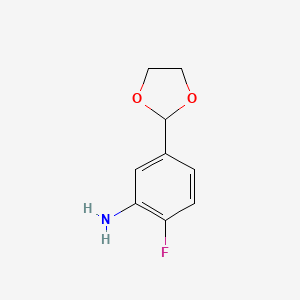
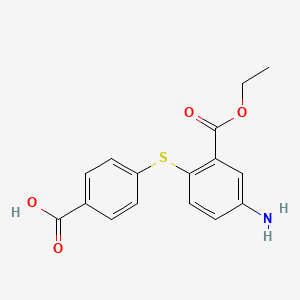
![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
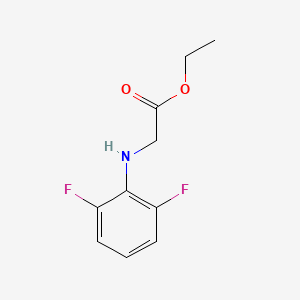
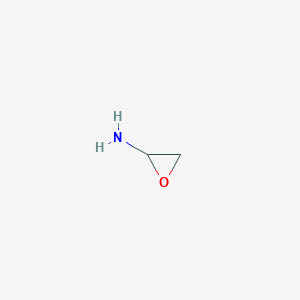
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)

